molecular formula C8H4F4O2 B044938 3-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115754-21-7

3-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B044938
M. Wt: 208.11 g/mol
InChI Key: HRIHSNPFVGMAKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Fluoro-4-(trifluoromethyl)benzoic acid often involves the strategic introduction of fluorine atoms or fluoroalkyl groups into organic molecules. For example, the synthesis of fluoro-bridged rare-earth metal-organic frameworks (RE-MOFs) from perfluoroalkyl substances demonstrates the intricate methods used to incorporate fluorine atoms into complex structures (Sheybani et al., 2023). Additionally, the creation of mesogens with thermotropic cubic phases from compounds containing perfluorinated alkoxy moieties illustrates another facet of synthesis focusing on the unique properties conferred by fluorine (Zhou, Narayanan, & Li, 2007).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including those similar to 3-Fluoro-4-(trifluoromethyl)benzoic acid, is often studied to understand the impact of fluorine on chemical behavior and stability. The role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides highlights the significance of weak intermolecular interactions and how they influence molecular conformation and packing characteristics (Panini & Chopra, 2012).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the electronegative nature of fluorine. The synthesis and characterization of compounds like 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives showcase the diverse chemical reactions that can be employed to modify fluorinated molecules and study their properties (Zarantonello et al., 2007).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as phase behavior and thermal stability, are of considerable interest. The synthesis of new mesogens that exhibit thermotropic cubic phases provides insight into how the structural elements of fluorinated compounds affect their physical state and transitions (Zhou, Narayanan, & Li, 2007).

Chemical Properties Analysis

The chemical properties of 3-Fluoro-4-(trifluoromethyl)benzoic acid and related compounds, including reactivity, stability, and interaction with other molecules, are critical for their application in various fields. Studies on the transformation of trifluoromethyl groups into fluorocarbonyl and perfluoroacyl groups reveal the versatility of fluorinated compounds in chemical synthesis and the potential for creating novel materials (Volkonsky & Rokhlin, 1984).

Scientific Research Applications

Summary of the Application

“3-Fluoro-4-(trifluoromethyl)benzoic acid” is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .

Methods of Application or Experimental Procedures

The synthesis of salicylanilide 4-(trifluoromethyl)benzoates is achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Results or Outcomes

The antifungal activity of these derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

2. Internal Standard in Ultra Trace Analysis

Summary of the Application

“3-Fluoro-4-(trifluoromethyl)benzoic acid” is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

Methods of Application or Experimental Procedures

The compound is used as an internal standard, which means it is added to the sample in a known amount and then the sample is analyzed using GC/MS .

Results or Outcomes

The use of “3-Fluoro-4-(trifluoromethyl)benzoic acid” as an internal standard helps to improve the accuracy and precision of the GC/MS analysis .

Safety And Hazards

3-Fluoro-4-(trifluoromethyl)benzoic acid can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIHSNPFVGMAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350863
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzoic acid

CAS RN

115754-21-7
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ZL Wu, J Dong, WY Ni, BW Zhang, JZ Cui… - Dalton Transactions, 2014 - pubs.rsc.org
Two novel tetra- and deca-nuclear dysprosium compounds, namely, [Dy4(μ3-OH)2(L)10(bipy)2(H2O)2]n (1) and {[Dy10(μ3-OH)8(L)22(bipy)2(H2O)2]·5H2O}n (2) (L = 3-fluoro-4-(…
Number of citations: 43 pubs.rsc.org
SP Harvey, MM Dixon, JE Mohr… - 2016 - apps.dtic.mil
Enrichment cultures were set up using various organofluorine compounds as sole carbon sources for growth, which was confirmed on two substrates benzoyl fluoride and 1H, 1H, 2H, …
Number of citations: 2 apps.dtic.mil
D T. Pournara, A Durner, E Kritsi… - …, 2020 - Wiley Online Library
The P2X7 receptor is a promising target for the treatment of various diseases due to its significant role in inflammation and immune cell signaling. This work describes the design, …
D Matheau-Raven, DJ Dixon - The Journal of Organic Chemistry, 2022 - ACS Publications
A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl …
Number of citations: 2 pubs.acs.org
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org
D Matheau-Raven - 2022 - ora.ox.ac.uk
Chapter 1 introduces the chemistry of 1,3,4-oxadiazoles with a specific focus on currently available strategies, and methodologies for their synthesis. Five distinct synthetic approaches – …
Number of citations: 2 ora.ox.ac.uk
LWL Woo, C Bubert, OB Sutcliffe, A Smith… - Journal of medicinal …, 2007 - ACS Publications
By introducting the steroid sulfatase inhibitory pharmacophore into aromatase inhibitor 1 (YM511), two series of single agent dual aromatase−sulfatase inhibitors (DASIs) were …
Number of citations: 98 pubs.acs.org
Z Zhang, Y Zhang, Z Zheng - Recent Development in Clusters of Rare …, 2017 - Springer
We survey in this chapter the lanthanide hydroxide cluster complexes since the publication of the comprehensive review on the same subject (Handbook of physics and chemistry of …
Number of citations: 8 link.springer.com
BA Cichocki, V Khobragade, M Donzel, L Cotos… - JACS Au, 2021 - ACS Publications
Plasmodione (PD) is a potent antimalarial redox-active drug acting at low nM range concentrations on different malaria parasite stages. In this study, in order to determine the precise …
Number of citations: 5 pubs.acs.org

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